Desertomycin
Description
Overview of Desertomycins as Macrolide Natural Products
Desertomycins are a family of macrolide natural products characterized by their complex structures. researchgate.netnih.govresearchgate.net These compounds are of significant interest within the scientific community due to their diverse biological activities. researchgate.netnih.govresearchgate.net Structurally, they are classified as aminopolyol polyketides and feature a large macrolactone ring. researchgate.netnih.govmedchemexpress.comresearchgate.net The biosynthesis of these intricate molecules is an active area of research. researchgate.netnih.govresearchgate.net
The desertomycin family includes several known members, such as this compound A, B, D, E, F, and G. researchgate.netnih.govresearchgate.net These variants often differ in the substitution on their side chains, which can be either an amino or a guanidyl group. biorxiv.org For instance, this compound A possesses a terminal amino group, while this compound B has a guanidino group. researchgate.net
Historical Context of this compound Discovery and Initial Characterization
The first member of this family, this compound, was reported in 1958. nih.gov It was initially isolated from Streptomyces flavofungini and was noted for its antibacterial and cytostatic actions. nih.govnii.ac.jp Later, this compound was also isolated from Streptomyces macronensis Dietz sp. nov. UC 8271. nih.govkeio.ac.jp
Initial characterization efforts placed this compound within the macrocyclic lactone family, alongside compounds like monazomycin, scopafungin, and azalomycin F4a. nih.govkeio.ac.jp Early structural work using fast atom bombardment mass spectroscopy determined an apparent molecular formula of C57H109NO24. nih.govkeio.ac.jp It was also found that mild acid hydrolysis yielded mannose. nih.govkeio.ac.jp
Over the years, various research groups have contributed to the understanding of the this compound family. For example, a new macrolactone of the this compound family was isolated from Streptomyces spectabilis. medchemexpress.com More recently, new analogs such as this compound G and H have been discovered. nih.govnih.gov this compound G was isolated from the marine actinomycete Streptomyces althioticus MSM3, found in association with the intertidal seaweed Ulva sp. nih.govmdpi.comnih.gov
Structural Classification within Aminopolyol Polyketides and the Marginolactone Family
Desertomycins are structurally classified as aminopolyol polyketides. medchemexpress.comresearchgate.net This classification is based on their biosynthetic origin from polyketide synthases (PKSs). researchgate.net The biosynthesis of these complex molecules involves giant modular PKSs. nii.ac.jpresearchgate.net
Furthermore, desertomycins belong to the marginolactone family. researchgate.netbiorxiv.orgpnas.org Marginolactones are characterized by a macrolactone backbone and a side chain that contains either a guanidyl or an amino group. biorxiv.org The biosynthesis of marginolactones like this compound A is thought to start with an arginine-derived starter unit. researchgate.netpnas.org It has been proposed that these compounds are formed by polyketide synthases that are primed with 4-guanidinylbutanoyl-CoA. researchgate.netresearchgate.net This biosynthetic pathway involves a final de-amidination step to form the amino-substituted variants like this compound A. researchgate.net
The structural diversity within the this compound family, such as the difference between the guanidino form (this compound B) and the amino form (this compound A), is a result of enzymatic modifications. researchgate.net An amidinohydrolase is responsible for the conversion of the guanidino-substituted precursor into the final amino-containing product. researchgate.net
Structure
2D Structure
Properties
CAS No. |
12728-25-5 |
|---|---|
Molecular Formula |
C61H109NO21 |
Molecular Weight |
1192.5 g/mol |
IUPAC Name |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChI Key |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Synonyms |
desertomycin |
Origin of Product |
United States |
Origin, Isolation, and Dereplication of Desertomycin Analogues
Discovery of Desertomycins from Terrestrial Streptomyces Species
The initial discoveries of desertomycins were rooted in the study of soil-dwelling bacteria, particularly from the genus Streptomyces, which is renowned for its prolific production of secondary metabolites.
The first member of this family, Desertomycin A, was originally reported in 1958 from Streptomyces flavofungini. mdpi.com More recent research has continued to identify novel desertomycins from this species. Through genome mining and spectroscopic techniques like HSQC-TOCSY, two new 44-membered macrolides, designated this compound 44-1 and this compound 44-2, were isolated from Streptomyces flavofungini TRM90047, alongside the known this compound A.
Another terrestrial species, Streptomyces spectabilis, has also been identified as a producer of desertomycins. An antibiotic complex, referred to as 1012, was isolated from the culture broth of a S. spectabilis strain. nih.gov Subsequent analysis proved that this complex belonged to the this compound family. Chromatographic separation of this complex yielded three primary compounds: two were identified as the previously known this compound A and this compound D, while the third was a new macrolactone named this compound E. nih.gov Additionally, a previously undescribed N-succinylated analogue, this compound X, was isolated from a Streptomyces sp. strain (YIM 121038) that shows 98.43% 16S rRNA gene sequence similarity to S. spectabilis. asm.org
Streptomyces alboflavus is another terrestrial actinomycete known to produce this class of compounds. An actinomycete strain, SC11, isolated from soil samples in the western Sichuan Plateau of China, was identified as Streptomyces alboflavus through 16S rDNA analysis as well as its cultural, morphological, and physiological characteristics. academicjournals.org From the fermentation broth of this strain, an antimicrobial compound was isolated and identified as this compound A. academicjournals.org This identification was confirmed through electrospray ionization tandem mass spectrometry (ESI-MS/MS), along with 1H and 13C NMR spectral data analysis. academicjournals.org
Streptomyces flavofungini and Streptomyces spectabilis Isolates
Exploration of Marine-Derived Actinomycetes for Novel Desertomycins
The search for novel bioactive compounds has extended to marine ecosystems, which are increasingly recognized as a source of unique microbial diversity and novel chemical entities.
The marine environment has yielded new this compound analogues. A novel compound, this compound G, was discovered and isolated from the marine actinomycete Streptomyces althioticus strain MSM3. nih.govresearchgate.net This bacterial strain was originally isolated from samples of the intertidal green macroalgae Ulva sp., collected in the Cantabrian Sea. nih.gov The production of this compound G was achieved by culturing the strain in R5A medium, after which the compound was isolated from the culture broth extracts. nih.gov This discovery highlights the potential of microorganisms associated with marine life, such as macroalgae, as a source for new natural products. nih.govresearchgate.net
Innovative cultivation and screening methods are crucial for uncovering novel antibiotics, especially those produced by microbial gene clusters that are not expressed under standard laboratory conditions. mdpi.com A new antibiotic discovery method, termed the modified crowded plate technique (mCPT), has been successfully used to identify new this compound analogues. mdpi.com This technique utilizes complex microbial interactions to induce the production of antimicrobials from otherwise silent biosynthetic gene clusters. mdpi.com
Through the application of the mCPT, a new analogue, this compound H, was discovered and isolated along with the known this compound A. mdpi.com This approach involves co-culturing a high density of environmental organisms with a sensitized target organism, which allows for the direct screening of complex microbial communities for antibiotic production. mdpi.com The use of this ecology-based screening method led to the isolation of over 1400 antibiotic-producing microbes, ultimately resulting in the identification of this compound H from a crude extract of strain PAP62. mdpi.com
Isolation from Streptomyces althioticus MSM3 Associated with Intertidal Macroalgae
Methodologies for Isolation and Purification of Desertomycins
The isolation and purification of desertomycins from fermentation broths involve multi-step processes that leverage the physicochemical properties of these molecules. A general workflow begins with the separation of the culture filtrate from the mycelial mass.
For the isolation of this compound A from S. alboflavus SC11, the filtrate was first absorbed onto a macroporous resin. academicjournals.org The active compounds were then eluted with methanol (B129727). academicjournals.org This crude extract was further purified by size-exclusion chromatography on a Sephadex LH-20 column, again using methanol as the eluent. academicjournals.org The final purification step involved reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound. academicjournals.org
In the case of this compound G from S. althioticus MSM3, a bioassay-guided approach was used. nih.gov Extracts of the culture broth were subjected to semipreparative HPLC analysis, and the fractions responsible for the observed antibiotic activity were identified. nih.gov The purification process for the active compound involved elution from a cartridge with methanol, followed by re-dissolving the product in a 1:1 mixture of tert-butanol (B103910) and water, and finally lyophilization to obtain the pure this compound G. nih.gov
The isolation of this compound A and H from the strain PAP62 was achieved through the chemical analysis of a specific fraction (fraction 8) from the crude extract, which was selected based on its high yield of the active compounds. mdpi.com The structures of all isolated compounds are typically elucidated and confirmed using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. academicjournals.orgnih.gov
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a pivotal strategy in the discovery of novel bioactive natural products like desertomycins. This method systematically partitions a crude biological extract into simpler fractions, with each fraction being tested for a specific biological activity, such as antimicrobial or cytotoxic effects. The active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated.
For instance, the isolation of this compound G from the marine actinomycete Streptomyces althioticus MSM3 was driven by the strong antibiotic activity observed in the culture broth extracts. nih.gov A bioassay-guided identification of the active fractions following a semipreparative HPLC analysis pinpointed a single peak responsible for the bioactivity, which led to the isolation and subsequent identification of the new analogue. nih.gov Similarly, in the discovery of new antibacterial compounds from Streptomyces sp. (ERI-15 strain), bioassay-guided fractionation of the ethyl acetate (B1210297) extract using silica (B1680970) gel column chromatography was employed. The antibacterial activity of the resulting fractions was screened against various bacteria, leading to the identification of the most potent fractions for further purification. ecronicon.net This approach ensures that the purification efforts are focused on the compounds of interest, thereby increasing the efficiency of the discovery process. The initial screening can involve various methods, including the agar (B569324) diffusion method to test for antibacterial activity. nih.gov
Chromatographic Separation Methods (e.g., Semipreparative HPLC, Sephadex LH-20)
Chromatographic techniques are indispensable for the purification of this compound analogues from complex fermentation broths. A combination of different chromatographic methods is often employed to achieve the desired level of purity.
Sephadex LH-20 column chromatography is a common initial step in the purification process. This size-exclusion chromatography medium, which has both hydrophilic and lipophilic properties, is effective in separating compounds based on their molecular size and polarity. mdpi.comnih.govthieme-connect.com For example, in the isolation of this compound A from Streptomyces alboflavus SC11, the crude extract was first subjected to a Sephadex LH-20 column and eluted with methanol. nih.gov This step helps to remove many impurities and enrich the fractions containing the desired macrolides. The fractions are collected and those showing antimicrobial activity are then pooled for further purification. nih.govkoreascience.kr
Semipreparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of individual this compound analogues. dlsu.edu.ph This method allows for the separation of structurally similar compounds, which is crucial for the isolation of pure this compound analogues from a mixture. For the purification of this compound A and H from a Streptomyces sp. PAP62 culture, a semipreparative reversed-phase HPLC with a C18 column was used. The separation was achieved using a gradient elution with a water/acetonitrile mobile phase containing formic acid. researchgate.net In the isolation of this compound G, a semipreparative HPLC analysis of an active extract fraction was the key step that led to the identification of the responsible bioactive peak. nih.gov The choice of the column, mobile phase, and gradient is optimized to achieve the best separation for the specific this compound analogues present in the fraction.
Chemical Dereplication Approaches (e.g., LC-UV-MS, LC-HRMS)
In the field of natural product discovery, it is common to re-isolate known compounds. To avoid this time-consuming and costly effort, a process called dereplication is employed early in the screening process. Dereplication aims to rapidly identify known compounds in a crude extract or fraction. chimia.ch
Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful analytical techniques central to modern dereplication strategies. thieme-connect.comacs.org These hyphenated techniques provide a wealth of information about the compounds in a mixture in a single analysis. The liquid chromatography component separates the compounds, while the UV detector provides information about their chromophores. The mass spectrometer determines the mass-to-charge ratio (m/z) of the compounds, which allows for the determination of their molecular weights. nih.gov
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to predict the elemental composition of a compound. acs.org This information, along with the UV absorption data and retention times, is then compared against comprehensive databases of known natural products. nih.govchimia.ch For example, in the study of Streptomyces althioticus MSM3, LC-UV-MS and LC-HRMS chemical dereplication approaches were used. nih.gov When a peak in the chromatogram did not match any known compounds in their library, it prompted the researchers to proceed with the isolation and full characterization of what turned out to be the new this compound G. nih.gov Similarly, LC-HRMS/MS-based dereplication is used to tentatively identify compounds in an extract by comparing their fragmentation patterns with those in spectral libraries. frontiersin.org This approach significantly accelerates the discovery of novel this compound analogues by quickly identifying and eliminating known compounds from further investigation.
Identification and Characterization of Diverse this compound Analogues (e.g., A, B, D, E, F, G, H, X)
Through the application of the aforementioned isolation and analytical techniques, a number of this compound analogues have been identified and characterized. These analogues share a common macrolactone core but differ in their side chains and other structural features.
This compound A is a 42-membered macrocyclic lactone and one of the most well-studied analogues. scbt.com It has a molecular formula of C₆₁H₁₀₉NO₂₁. medchemexpress.com It has been isolated from various Streptomyces species, including Streptomyces spectabilis and Streptomyces sp. strain YIM 121038. medchemexpress.comresearchgate.net Its structure was confirmed through detailed analysis of 2D NMR data. asm.org
This compound B is a guanidino form of the antibiotic and is considered a minor fermentation product of Streptomyces flavofungini. medchemexpress.com It shares the same molecular formula as this compound D, C₆₁H₁₀₆O₂₂. nih.govnih.gov
This compound D has the molecular formula C₆₁H₁₀₆O₂₂. nih.gov It was identified along with this compound A and E from the antibiotic complex 1012 produced by Streptomyces spectabilis 1. google.com
This compound E is another analogue isolated from Streptomyces spectabilis 1. google.com It is a new macrolactone with a molecular weight of 1028 and a molecular formula of C₅₅H₉₆O₁₇. nih.gov
This compound F has also been identified as a member of the this compound family. mdpi.com
This compound G is a novel analogue isolated from the marine actinomycete Streptomyces althioticus MSM3. nih.gov It has a molecular formula of C₆₂H₁₀₉NO₂₁. nih.gov The structure of this compound G was elucidated using HRMS and 1D and 2D NMR analyses. nih.gov
This compound H is a new acetylated analogue of this compound A. researchgate.net It was isolated from Streptomyces sp. PAP62 and has a molecular formula of C₆₃H₁₁₁NO₂₂. Its structure was determined by comparing its NMR data with that of this compound A, which showed additional resonances for an acetamide (B32628) moiety. researchgate.net
This compound X is an inactive N-succinylated analogue of this compound A. nih.gov It was isolated from Streptomyces sp. strain YIM 121038. The addition of the succinyl group to the primary amine of this compound A renders it antibiotically inactive. nih.gov
The following table summarizes the known this compound analogues and some of their key characteristics.
| Analogue | Molecular Formula | Producing Organism(s) | Key Features |
| This compound A | C₆₁H₁₀₉NO₂₁ | Streptomyces spectabilis, Streptomyces sp. YIM 121038 | 42-membered macrocyclic lactone |
| This compound B | C₆₁H₁₀₆O₂₂ | Streptomyces flavofungini | Guanidino form |
| This compound D | C₆₁H₁₀₆O₂₂ | Streptomyces spectabilis 1 | --- |
| This compound E | C₅₅H₉₆O₁₇ | Streptomyces spectabilis 1 | New macrolactone |
| This compound F | --- | --- | --- |
| This compound G | C₆₂H₁₀₉NO₂₁ | Streptomyces althioticus MSM3 | Marine origin |
| This compound H | C₆₃H₁₁₁NO₂₂ | Streptomyces sp. PAP62 | Acetylated analogue of this compound A |
| This compound X | C₆₅H₁₁₃NO₂₄ | Streptomyces sp. YIM 121038 | N-succinylated, inactive analogue of A |
Structural Elucidation Methodologies of Desertomycins
The Power of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of desertomycins, providing unparalleled insight into the connectivity and spatial arrangement of atoms within the molecule.
Unraveling the Core Structure with 1D and 2D NMR Analyses
The initial steps in elucidating the structure of desertomycins heavily rely on one-dimensional (1D) and two-dimensional (2D) NMR experiments. asm.orgnih.govnih.gov 1D techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide a fundamental count of the different types of protons and carbons present in the molecule. asm.orgmdpi.comacademicjournals.org For instance, the ¹H NMR spectrum of desertomycin A reveals characteristic signals for olefinic protons, a series of oxymethines, numerous methylenes, and several methyl groups. mdpi.com
However, the sheer complexity and size of this compound necessitate the use of 2D NMR techniques to establish the connectivity between these atoms. asm.org Experiments like Correlation Spectroscopy (COSY) are instrumental in identifying proton-proton coupling networks, effectively tracing out the carbon backbone of the molecule. asm.org Further detail is provided by Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates each proton to its directly attached carbon atom. asm.orgnih.gov To map out longer-range connectivities, Heteronuclear Multiple Bond Correlation (HMBC) is employed, revealing correlations between protons and carbons that are separated by two or three bonds. asm.orgmdpi.com This technique is crucial for linking together the various structural fragments identified by COSY and for positioning functionalities like carbonyl groups and quaternary carbons. mdpi.com The combined data from these 1D and 2D NMR experiments allow for the comprehensive assembly of the this compound structure. researchgate.net
Resolving Complexities with HSQC-TOCSY
For large and intricate molecules like desertomycins, overlapping signals in standard 2D NMR spectra can present a significant challenge. The Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) experiment has proven to be a particularly powerful tool for overcoming these hurdles. researchgate.net This technique allows for the differentiation of overlapping spin systems, which is essential for accurately assigning the numerous proton and carbon signals in the complex macrolide structure. researchgate.netnih.gov By providing correlations through an entire spin system, HSQC-TOCSY can distinguish between different structural motifs, even when their primary signals are congested. researchgate.net This method was instrumental in the discovery of new this compound analogues, such as this compound 44-1 and 44-2, by allowing researchers to identify key structural differences from the known this compound A. researchgate.net
Confirming the Molecular Framework with High-Resolution Mass Spectrometry (HRMS) and ESI-MS/MS
High-Resolution Mass Spectrometry (HRMS) is a critical complementary technique to NMR, providing precise molecular weight and formula determination. asm.orgnih.govnih.gov For this compound A, HRMS analysis yielded a molecular formula of C₆₁H₁₀₉NO₂₁. mdpi.com Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) further aids in structural elucidation by providing fragmentation data. academicjournals.org By carefully analyzing the fragmentation patterns, researchers can confirm the sequence of structural units within the molecule, corroborating the connectivities established by NMR. academicjournals.orgscirp.org This technique has been vital in identifying and characterizing various this compound congeners by pinpointing differences in their mass and fragmentation pathways. researchgate.net
Gaining Functional Group Insights with Complementary Spectroscopic Techniques
While NMR and mass spectrometry provide the backbone of structural elucidation, other spectroscopic methods offer valuable complementary information. Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems or chromophores. nih.govtandfonline.comrockymountainlabs.com For example, the UV spectrum of a new this compound analog showed absorption maxima at 196 and 225 nm. researchgate.net
Infrared (IR) spectroscopy, on the other hand, is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. nih.govtandfonline.comrockymountainlabs.com In the analysis of desertomycins, IR spectroscopy has revealed the presence of hydroxyl groups (νmax around 3367 cm⁻¹), alkyl groups (νmax around 2970 and 2927 cm⁻¹), and carbonyl groups (νmax around 1683 cm⁻¹). researchgate.net
Deconstructing the Molecule: Chemical Degradation Studies
Chemical degradation is a classical yet powerful method for determining the nature of constituent structural moieties, particularly for complex natural products. researchgate.netlhasalimited.org Acid hydrolysis is a key technique used to break down the this compound molecule into its smaller, more easily identifiable components. Mild acid hydrolysis of this compound has been shown to release a monosaccharide unit. nih.gov This monosaccharide has been identified as D-mannose through further analysis. mdpi.com This approach is crucial for confirming the identity and stereochemistry of the sugar component attached to the macrolide ring, a detail that can be challenging to determine solely through non-destructive spectroscopic methods. ludger.commdpi.comthaiscience.info
Biosynthetic Pathways and Engineering of Desertomycin Production
Elucidation of Polyketide Synthase (PKS)-Mediated Biosynthesis
The core structure of desertomycin is assembled by a Type I Polyketide Synthase (PKS) system, a class of large, modular enzymes that build complex carbon chains in an assembly-line fashion.
Genomic Mining for this compound Biosynthetic Gene Clusters (BGCs)
The explosion in microbial genome sequencing has enabled the use of genome mining tools to identify the genetic blueprints for natural products. nih.gov The biosynthetic gene cluster (BGC) responsible for this compound production was successfully identified through genome sequencing and analysis of various producing strains, including Streptomyces sp. strain YIM 121038, Streptomyces nobilis JCM4274, and Streptomyces flavofungini TRM90047. reddit.cominvivochem.comnih.gov Computational tools like antiSMASH are instrumental in detecting and analyzing these BGCs from genomic data. nih.govmdpi.com
These analyses revealed that the this compound BGC is exceptionally large. nih.gov For instance, in S. nobilis JCM4274, the entire gene cluster spans a remarkable 127 kilobases (kb). invivochem.comnih.gov The identification of these large BGCs has been a significant step, paving the way for heterologous expression and genetic manipulation. nih.gov
Identification of Core PKS Gene Clusters and Associated Enzymes (e.g., Thioesterases)
Within the expansive this compound BGC lies the core PKS genes. nih.gov These modular PKS multienzymes are responsible for the step-by-step assembly of the polyketide backbone. nih.gov A key finding in this compound biosynthesis is the nature of its starter unit. It has been proposed that the PKS is primed not with a typical amino acid derivative but with 4-guanidinobutanoyl-CoA, which is derived from L-arginine. nih.govnih.gov This unusual starter unit is thought to prevent the facile cyclization that would occur with a more common γ-aminobutanoyl-CoA starter. nih.gov
This hypothesis necessitated a final de-amidination step to convert the guanidino-substituted product into the amino-functionalized this compound A. nih.gov Gene analysis identified a candidate amidinohydrolase gene, dstH, within the this compound cluster. nih.govnih.gov The deletion of dstH in the producing strain led to the accumulation of this compound B, the guanidino-containing precursor. nih.govnih.gov Furthermore, the purified DstH enzyme was shown to efficiently catalyze the conversion of this compound B to this compound A in vitro, confirming its role as the "missing link" in the biosynthesis. nih.govnih.gov
The BGC also contains genes for other crucial enzymes, such as thioesterases, which are involved in the release of the completed polyketide chain. nih.gov Comparative analysis between the this compound BGCs from S. flavofungini and S. nobilis revealed that while they are nearly identical, slight differences in the sequences of their thioesterases exist, which may contribute to the production of different this compound analogues. nih.govnih.gov
Enzymatic Modifications and Their Impact on this compound Analogues
The structural diversity of this compound analogues is often the result of enzymatic modifications that occur after the formation of the core macrolide structure. One such modification, N-succinylation, has been shown to have a profound impact on the compound's biological activity.
Characterization of N-Succinyltransferase (CsbC) from Cryptic Siderophore BGCs
During the investigation of Streptomyces sp. strain YIM 121038, researchers isolated not only this compound A but also a previously unknown, antibiotically inactive analogue named this compound X. reddit.comuni.lu Structural analysis revealed that this compound X was an N-succinylated version of this compound A. reddit.com Intriguingly, a search of the identified this compound BGC did not reveal any gene that would encode an N-acyltransferase capable of this modification. reddit.com
This led to a genome-wide search for putative N-acyltransferase genes. reddit.comnih.gov The investigation identified a candidate gene, designated csbC, located within a completely different and "cryptic" BGC predicted to be involved in the biosynthesis of a siderophore (an iron-chelating compound). reddit.comuni.lu The CsbC enzyme showed homology to IucB, an N⁶′-hydroxylysine acetyltransferase involved in siderophore biosynthesis. reddit.com
Mechanism of CsbC-Catalyzed N-succinylation and Inactivation of this compound A In Vitro
To confirm the function of CsbC, the csbC gene was codon-optimized and expressed in Escherichia coli to produce the recombinant protein. reddit.comuni.lu In vitro enzymatic assays were then performed, which conclusively demonstrated that the purified CsbC protein was able to catalyze the N-succinylation of this compound A, converting it into the inactive this compound X. reddit.comuni.lu
This CsbC-catalyzed succinylation was shown to render the antibiotic inactive. reddit.com This discovery highlights a novel mechanism of antibiotic modification and inactivation, where an enzyme from a cryptic secondary metabolic pathway can act on and modify a structurally distinct antibiotic. reddit.com While many N-acyltransferases involved in antibiotic resistance use acetyl-CoA, CsbC could not efficiently acetylate the same antibiotics, indicating a specific preference for succinyl-CoA as the acyl donor. reddit.com
Strategies for Optimizing this compound Fermentation and Yield Enhancement
The low yield of natural products from wild-type microbial strains is a common bottleneck for their development. Consequently, various strategies are being explored to increase the production of this compound.
One powerful approach is the heterologous expression of the entire BGC in a well-characterized and genetically tractable host. invivochem.com The complete 127-kb this compound BGC from S. nobilis was cloned using a bacterial artificial chromosome (BAC) vector and successfully introduced into the heterologous host Streptomyces lividans TK23. invivochem.comnih.gov This effort resulted in a significant production yield, averaging more than 130 mg/L. invivochem.comnih.gov
Another strategy is the optimization of fermentation conditions. This involves systematically adjusting parameters such as media composition, temperature, pH, and aeration to maximize growth and secondary metabolite production. For instance, most Streptomyces strains used for this compound production are cultured at 28–30°C with controlled aeration to maintain dissolved oxygen levels.
Furthermore, modern biosynthetic engineering approaches like the "One Strain Many Compounds" (OSMAC) strategy are employed. This method involves systematically altering cultivation conditions to activate silent or poorly expressed BGCs. Co-cultivation, or mixed-culture fermentation, where the producing strain is grown alongside other microbes, can also induce or enhance the production of antibiotics from otherwise silent gene clusters. These ecological and physiological stimuli can trigger complex regulatory networks, leading to enhanced yields or the production of novel analogues like this compound H.
Nutritional Supplementation and Carbon/Nitrogen Source Manipulation
Research has shown that creating nutrient-limiting conditions can be a powerful strategy to trigger or enhance the production of antibiotics. guidetopharmacology.org For instance, the use of a nutrient-poor medium designated TYME, which was designed to limit carbon and nitrogen availability while supplementing essential trace elements, was found to significantly increase the identification of soil bacteria with antimicrobial properties, including the producer of a new analog, this compound H. wikipedia.orgguidetopharmacology.org This approach is based on the principle that environmental cues, particularly competition for scarce nutrients, can activate silent biosynthetic gene clusters (BGCs) that are not typically expressed under standard laboratory conditions. wikipedia.org
Streptomyces species are known for their metabolic versatility, capable of utilizing a wide array of carbon and nitrogen sources. wikipedia.org This adaptability allows for the strategic manipulation of media composition to direct metabolic flow towards the synthesis of desired secondary metabolites. Altering the balance of assimilable carbon and nitrogen sources can significantly influence the production of complex antibiotics. ctdbase.org The "One Strain Many Compounds" (OSMAC) strategy, which involves systematically altering culture parameters such as media composition, has proven effective in activating these silent BGCs and discovering novel natural products. ctdbase.org Therefore, carefully optimizing the carbon-to-nitrogen ratio and selecting specific sources can serve as a crucial tool for enhancing this compound yields.
Precursor Feeding Strategies to Enhance Polyketide Elongation
This compound is a polyketide, a class of natural products synthesized by the sequential condensation of small carboxylic acid units in a process that shares similarities with fatty acid synthesis. nih.gov The core structure is assembled by polyketide synthases (PKSs), which utilize specific starter and extender units. The most common extender unit is malonyl-CoA, derived from the carboxylation of the primary metabolite acetyl-CoA. nih.gov
A direct method to boost the production of polyketides is to increase the intracellular pool of necessary precursors. Precursor feeding, the strategy of supplementing the culture medium with biosynthetic intermediates, can effectively enhance the elongation of the polyketide chain. For this compound, it has been suggested that feeding the fermentation with precursors of methylmalonyl-CoA can enhance polyketide elongation. nih.gov Methylmalonyl-CoA often serves as an extender unit in the biosynthesis of complex polyketides, leading to the characteristic methyl-branched chains found in molecules like this compound.
The biosynthesis of polyketides and fatty acids are interconnected as they compete for the same precursor pool, primarily malonyl-CoA. nih.gov Strategies aimed at increasing the flux of malonyl-CoA and other extender units are critical for improving the titers of polyketide production. nih.govnih.gov This can involve not only direct feeding of precursors but also the genetic engineering of the producing strain to upregulate the pathways that generate these key building blocks.
Controlled Environmental Parameters (e.g., pH, Temperature) for Optimal Secondary Metabolite Synthesis
The synthesis of secondary metabolites by Streptomyces is highly sensitive to the physical and chemical environment of the fermentation. nih.gov Parameters such as pH and temperature are critical variables that must be precisely controlled to achieve optimal growth and product formation. nih.gov
For this compound-producing organisms, maintaining an optimal pH range is crucial. Studies on the biosynthesis of the this compound family have utilized pH-static fermentations, where the pH is held constant throughout the process. uni.lu This level of control allows for the direction of the biosynthetic pathway towards the accumulation of specific desired analogues. For example, analysis of the fermentation time-course revealed that this compound A is the initial product, which is then converted to other family members like oasomycin B through a series of enzymatic steps. uni.lu By controlling the pH, it is possible to influence these conversions and maximize the yield of a target compound. uni.lu A suggested optimal range for this compound production is a pH between 6.5 and 7.0. nih.gov
Temperature also plays a pivotal role. Most Streptomyces have an optimal growth temperature, and deviations from this can negatively impact both biomass accumulation and secondary metabolite production. wikipedia.org For example, the Streptomyces althioticus strain that produces this compound G was cultivated at a specific temperature to achieve production. wikipedia.org The interplay between pH, temperature, and medium composition is complex, and optimizing these parameters is essential for maximizing the efficiency of the fermentation process for this compound. nih.gov
Molecular and Cellular Mechanisms of Action of Desertomycins
Inhibition of Bacterial Protein Synthesis as a Primary Mechanism
A key aspect of desertomycin's antimicrobial activity is its ability to interfere with bacterial protein synthesis. beilstein-archives.org Studies focusing on Mycobacterium tuberculosis have revealed that desertomycins can decrease the expression levels of several critical genes involved in this process. nih.gov This inhibition disrupts the normal production of proteins essential for bacterial survival and proliferation.
To understand the interaction at a molecular level, in-silico molecular docking studies have been performed. These analyses have shown that this compound and its analogues bind effectively to crucial ribosomal proteins. nih.govnih.gov Specifically, strong binding interactions have been observed with the 30S ribosomal protein S12 (encoded by the rpsL gene) and the 50S ribosomal protein L3 (encoded by the rplC gene). nih.govresearchgate.netuni.lu The rpsL gene product is a component of the 16S rDNA ribosome subunit, while rplC encodes a synthesis gene for the L3 protein of the ribosome. nih.gov By binding to these proteins, which are integral to the structure and function of the ribosomal subunits, desertomycins can impede the translation process, leading to the inhibition of protein synthesis. nih.govresearchgate.netuni.lu
Table 1: Molecular Docking of this compound Analogues with Ribosomal Proteins
| Compound | Target Protein | Binding Affinity/Interaction |
|---|---|---|
| This compound A | RpsL, RplC | Strong binding observed nih.gov |
| This compound 44-1 | RpsL, RplC | Strong binding observed nih.gov |
| This compound 44-2 | RpsL, RplC | Strong binding observed nih.gov |
Beyond direct interaction with the ribosome, desertomycins also disrupt protein homeostasis by targeting the caseinolytic protease C1 (ClpC1). nih.gov ClpC1 is a chaperone protein from the AAA+ (ATPases Associated with diverse cellular Activities) family that works with the ClpP1P2 protease to unfold and degrade damaged or misfolded proteins, a process vital for bacterial stress response and survival. researchgate.netnovoprolabs.com Molecular docking analyses have revealed that this compound analogues bind well to the ClpC1 protein. nih.govnih.gov This interaction is thought to interfere with the normal function of the ClpC1P1P2 proteolytic complex, disrupting the delicate balance of protein synthesis and degradation, and ultimately contributing to the bactericidal effect. researchgate.netmedchemexpress.com
Molecular Docking Studies on Ribosomal Proteins (RpsL, RplC)
Proposed Role of Membrane Interaction and Permeability
In addition to inhibiting protein synthesis, desertomycins are proposed to act on the cell membrane. invivochem.com This mechanism is particularly evident in fungi, where this compound induces significant permeability changes. beilstein-archives.orgnih.gov Studies have shown that contact with this compound causes a substantial liberation of potassium from yeast cells, which is a strong indicator of damage to the plasma membrane. beilstein-archives.org
Further investigations into its effect on Saccharomyces uvarum revealed that subinhibitory concentrations of this compound alter the relative composition of phospholipids (B1166683) in the membrane. fortunejournals.com Specifically, it leads to a decrease in phosphatidylcholine and phosphatidylethanolamine (B1630911) content, while their precursors, phosphatidylserine (B164497) and phosphatidic acid, accumulate. fortunejournals.com This disruption of the membrane's lipid composition can compromise its integrity and function, contributing to cell death. invivochem.comfortunejournals.com While the primary mode of entry for many antibiotics into Gram-negative bacteria is through porins in the outer membrane, the lipophilic nature of this compound may also facilitate its diffusion across the lipid bilayer. researchgate.net
Comparative Analysis of Mechanism of Action Across Different this compound Analogues
Several analogues of this compound have been isolated, each with variations in its chemical structure that can influence its biological activity. The family includes this compound A, B, G, H, and the more recently discovered 44-1 and 44-2 analogues. nih.govresearchgate.netwikipedia.orgmdpi.com
Studies comparing these analogues have shown differences in their potency. For instance, against M. tuberculosis, this compound A and this compound 44-1 exhibit similar efficacy with an EC50 value of 25 µg/mL, whereas this compound 44-2 is less potent with an EC50 of 50 µg/mL. nih.govnih.govresearchgate.net Despite these differences in potency, molecular docking studies suggest that all three of these analogues bind effectively to the same molecular targets: the ribosomal proteins RpsL and RplC, and the protease ClpC1. nih.govresearchgate.net
This compound G has demonstrated activity against M. tuberculosis with a minimal inhibitory concentration (MIC) of 16 µg/mL. researchgate.net In contrast, the N-succinylated analogue, this compound X, is reported to be inactive, suggesting that the primary amine group is crucial for its antibacterial activity. fortuneonline.org The antibacterial activity of this compound H has been noted to be restricted to Gram-positive bacteria. mdpi.com This comparative data highlights how subtle structural modifications among the this compound analogues can lead to significant variations in their antimicrobial efficacy, even when their primary molecular targets appear to be the same.
**Table 2: Comparative Activity of this compound Analogues Against *M. tuberculosis***
| This compound Analogue | Activity (EC50/MIC) | Reference |
|---|---|---|
| This compound A | 25 µg/mL (EC50) | nih.govnih.gov |
| This compound 44-1 | 25 µg/mL (EC50) | nih.govnih.gov |
| This compound 44-2 | 50 µg/mL (EC50) | nih.govnih.gov |
| This compound G | 16 µg/mL (MIC) | researchgate.net |
| This compound X | Inactive | fortuneonline.org |
Structure Activity Relationship Sar Investigations of Desertomycins
Correlating Specific Structural Features with Antimicrobial Potency and Cytotoxic Activity
The biological activity of desertomycins is intrinsically linked to specific features of their complex macrolide structure. Research has identified several key structural components that are critical for their function, and modifications to these sites can drastically alter their potency.
A pivotal discovery in the SAR of desertomycins came from the isolation and characterization of desertomycin A and its naturally occurring analogue, this compound X. researchgate.netasm.org Studies revealed that this compound X is an N-succinylated version of this compound A. researchgate.netasm.org This modification, where a succinyl group is attached to the terminal amino group of the aminopolyol side chain, renders the molecule antibiotically inactive. asm.orgresearchgate.netunivie.ac.at The inactivation is catalyzed by CsbC, an N-succinyltransferase enzyme that is not part of the this compound biosynthetic gene cluster but is encoded by a cryptic siderophore biosynthesis gene cluster. asm.orgresearchgate.net This finding unequivocally demonstrates that the free primary amino group on the side chain is essential for the antimicrobial activity of this compound. asm.orgunivie.ac.atnih.gov
The integrity of the large macrolactone ring is also considered fundamental to the molecule's activity. mdpi.com Variations in other parts of the structure also influence the biological profile. For instance, this compound G, a newer analogue isolated from the marine actinomycete Streptomyces althioticus, exhibits potent activity against several clinically relevant Gram-positive pathogens and, notably, is the first in its family to show strong activity against Mycobacterium tuberculosis. mdpi.com It also displays significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines. mdpi.com Structurally, this compound G (C₆₂H₁₀₉NO₂₁) differs slightly from this compound A (C₆₁H₁₀₉NO₂₁), suggesting that even minor modifications to the macrolide core can modulate the spectrum and potency of its bioactivity. nih.govnih.gov
| Compound | Key Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| This compound A | Free primary amino group on the side chain | Active against Gram-positive bacteria | asm.orgresearchgate.net |
| This compound X | N-succinylated amino group on the side chain | Antibiotically inactive | researchgate.netasm.orgunivie.ac.at |
| This compound G | Slightly modified macrolactone core compared to this compound A | Potent activity against Gram-positive bacteria, Mycobacterium tuberculosis, and specific human tumor cell lines | mdpi.com |
Computational Approaches in SAR Analysis: Molecular Docking and Binding Energy Predictions
To further elucidate the SAR of desertomycins, researchers employ computational methods like molecular docking and binding energy predictions. These in silico techniques model the interaction between the this compound molecule (the ligand) and its biological target at an atomic level, providing insights that are difficult to obtain through experimental methods alone. mdpi.com
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a membrane. nih.gov For this compound, whose mechanism of action involves disrupting the bacterial cell membrane, docking simulations would model its interaction with the lipid bilayer. acs.org These simulations can predict how this compound embeds itself within the membrane, identifying the key intermolecular forces—such as hydrogen bonds and electrostatic interactions—that stabilize the complex. The terminal amino group, shown to be critical for activity, would likely be a key focus in these models to understand its role in anchoring the molecule to the negatively charged components of the bacterial membrane. acs.org
Following docking, binding free energy calculations are performed to estimate the affinity of the ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation of binding affinity than the scoring functions used in initial docking. A lower (more negative) binding energy suggests a more stable ligand-target complex, which often correlates with higher biological potency. By calculating the predicted binding energies for different this compound analogues, researchers can build quantitative structure-activity relationship (QSAR) models. These models can quantitatively predict the bioactivity of new, untested this compound derivatives, thereby prioritizing the most promising candidates for chemical synthesis and in vitro testing.
Preclinical in Vitro Biological Activities of Desertomycins
Spectrum of Antimicrobial Activity Against Gram-Positive Bacteria
Desertomycins exhibit potent activity against a variety of Gram-positive bacteria, including several clinically significant and drug-resistant strains.
Desertomycin G, a newer variant, has shown strong antibiotic activity against Staphylococcus aureus, as well as Enterococcus faecium and Enterococcus faecalis. nih.govusbio.net Further research has highlighted the potent activity of natural product extracts containing another variant, this compound H, against vancomycin-intermediate resistant Staphylococcus aureus (VISA).
Another member of this family, this compound A, has a reported minimum inhibitory concentration (MIC) of 64 µg/mL against Enterococcus faecium.
Table 1: Activity of this compound Variants Against S. aureus and Enterococcus Species
| Compound/Extract | Bacterial Species | Activity |
|---|---|---|
| This compound G | Staphylococcus aureus | Strong |
| This compound G | Enterococcus faecium | Strong |
| This compound G | Enterococcus faecalis | Strong |
| This compound H | Vancomycin-intermediate S. aureus | Potent |
The antimicrobial effects of this compound G extend to important pathogenic species of Streptococcus and Clostridium. Research has confirmed its strong inhibitory activity against Streptococcus pneumoniae, Streptococcus pyogenes, and Clostridium perfringens. nih.govusbio.net
Table 2: Efficacy of this compound G Against Streptococcus and Clostridium Species
| Compound | Bacterial Species | Activity |
|---|---|---|
| This compound G | Streptococcus pneumoniae | Strong |
| This compound G | Streptococcus pyogenes | Strong |
Efficacy Against Staphylococcus aureus and Enterococcal Species (e.g., Enterococcus faecium, Enterococcus faecalis)
Antimycobacterial Efficacy
A noteworthy characteristic of the this compound family is its activity against Mycobacterium tuberculosis, including strains that are resistant to currently available antibiotics.
This compound G has demonstrated significant antibiotic activity against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govuniscience.co.krscbt.com This is a particularly important finding, as tuberculosis remains a major global health challenge. The reported minimum inhibitory concentration (MIC) for this compound G against both the H37Rv strain and a multidrug-resistant clinical isolate of M. tuberculosis was found to be 16 µg/mL. scbt.commdpi.com
Further studies have quantified the antimycobacterial bioactivity of other this compound compounds. The half-maximal effective concentration (EC50) values for this compound A and a related compound, this compound 44-1, against M. tuberculosis were both determined to be 25 µg/mL. Another variant, this compound 44-2, exhibited an EC50 of 50 µg/mL against the same bacterium. uniscience.co.kr
Table 3: Antimycobacterial Activity of this compound Variants
| Compound | Mycobacterium tuberculosis Strain(s) | Measurement | Value |
|---|---|---|---|
| This compound G | H37Rv, MDR-1 | MIC | 16 µg/mL |
| This compound A | Not specified | EC50 | 25 µg/mL |
| This compound 44-1 | Not specified | EC50 | 25 µg/mL |
Activity against Mycobacterium tuberculosis Clinical Isolates
Activity Against Gram-Negative Bacteria, Yeasts, and Fungi
While the primary strength of desertomycins lies in their activity against Gram-positive and mycobacteria, some members of this family have shown a moderate to broad spectrum of activity against Gram-negative bacteria, yeasts, and fungi.
This compound G has been reported to display moderate antibiotic activity against the Gram-negative clinical pathogens Bacteroides fragilis, Haemophilus influenzae, and Neisseria meningitidis. nih.govusbio.net
This compound A is described as a 42-membered macrocyclic lactone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. cdnsciencepub.com Another study on a this compound produced by Streptomyces spectabilis established the minimum concentration that inhibits growth by 80% (IMC) to be 50 µg/mL for filamentous fungi and 100 µg/mL or more for the yeasts tested. nih.gov
Table 4: Activity of Desertomycins Against Gram-Negative Bacteria, Yeasts, and Fungi
| Compound | Organism Type | Specific Pathogens | Activity |
|---|---|---|---|
| This compound G | Gram-Negative Bacteria | Bacteroides fragilis, Haemophilus influenzae, Neisseria meningitidis | Moderate |
| This compound A | Gram-Negative Bacteria, Yeasts, Fungi | Not specified | Broad-spectrum |
| This compound (from S. spectabilis) | Filamentous Fungi | Not specified | IMC: 50 µg/mL |
Variable Activity Profiles of Different this compound Analogues Against Gram-Negative Pathogens
The this compound family of macrolides exhibits a range of biological activities, with notable variations in their effects on Gram-negative bacteria. While some analogues like this compound A are reported to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria, other members of the family show a more nuanced or limited spectrum. agscientific.com
A prime example of this variability is seen with this compound G, a newer analogue isolated from the marine actinomycete Streptomyces althioticus. nih.gov Unlike some of its predecessors, this compound G displays a moderate and specific activity profile against certain Gram-negative clinical pathogens. nih.govresearchgate.net Research has shown its inhibitory effects against Bacteroides fragilis, Haemophilus influenzae, and Neisseria meningitidis. nih.govnih.gov This contrasts with the broader, less detailed antibacterial claims for earlier desertomycins, highlighting that the specific structure of each analogue plays a crucial role in its spectrum of activity. agscientific.com The activity of this compound G is considered moderate, demonstrating that while it can inhibit these pathogens, its potency is not as high as its effects on Gram-positive bacteria. nih.gov
| Gram-Negative Pathogen | Strain | MIC (μg/mL) of this compound G |
|---|---|---|
| Bacteroides fragilis | ATCC 25285 | 32 |
| Bacteroides fragilis | Clinical Isolate 61592 | 32 |
| Haemophilus influenzae | ATCC 49247 | 64 |
| Haemophilus influenzae | Clinical Isolate 10996 | >64 |
| Neisseria meningitidis | Clinical Isolate 71327 | 64 |
Cytotoxic Effects on Select Cancer Cell Lines
In addition to antimicrobial properties, certain desertomycins have demonstrated cytotoxic activities against human cancer cell lines. nih.gov Research into this compound G, in particular, has revealed its potential to affect the viability of specific tumor cells. nih.govnih.gov
This compound G has been shown to possess cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7. researchgate.netnih.gov Studies indicate that this compound can significantly reduce the viability of MCF-7 cells. nih.gov Specifically, treatment with this compound G at concentrations of 2.5 µM and 5 µM resulted in an approximately 50% decrease in cell viability after three days of incubation. nih.govscienceopen.com The calculated IC₅₀ value for this compound G against MCF-7 cells has been reported as 3.8 µM. researchgate.net
Similar cytotoxic effects have been observed in studies involving the human colon carcinoma cell line, DLD-1. researchgate.netnih.gov Treatment with this compound G was found to reduce the viability of DLD-1 cells. nih.gov After a three-day period, concentrations of 2.5 µM and 5 µM of this compound G led to a reduction in cell viability by about 50% compared to control groups. nih.govscienceopen.com The reported IC₅₀ value for this compound G against the DLD-1 cell line is 8.7 µM. researchgate.net
| Cell Line | Cancer Type | Compound | Reported IC₅₀ (μM) | Observed Effect |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | This compound G | 3.8 | ~50% viability loss at 2.5-5 µM after 3 days. nih.govscienceopen.com |
| DLD-1 | Human Colon Carcinoma | This compound G | 8.7 | ~50% viability loss at 2.5-5 µM after 3 days. nih.govscienceopen.com |
A significant finding in the preclinical evaluation of this compound G is its differential cytotoxicity. nih.govmdpi.com While it demonstrates notable cytotoxic effects against the MCF-7 and DLD-1 cancer cell lines, it does not appear to affect normal, healthy cells at similar concentrations. nih.gov Specifically, studies have shown that healthy mammary fibroblasts remained unaffected by concentrations of this compound G that were cytotoxic to the cancer cell lines. nih.govresearchgate.netnih.gov This selective action against tumor cells while sparing normal cells is a critical characteristic in the evaluation of potential anticancer agents. cancercenter.com
Advanced Research Perspectives and Methodological Advancements
Integration of Omics Technologies (Genomics, Metabolomics) in Desertomycin Discovery
The discovery and characterization of desertomycins have been significantly propelled by the integration of "omics" technologies, particularly genomics and metabolomics. These data-driven approaches allow for a more comprehensive understanding of the biosynthesis of these complex natural products and facilitate the discovery of novel analogues. crownbio.com
A key strategy in modern natural product discovery is "metabologenomics," which correlates the genomic data of microbial strains with their metabolic profiles. acs.org This approach has been successfully applied to identify the biosynthetic gene clusters (BGCs) responsible for producing known desertomycins, which were previously unknown. acs.orgnih.gov By comparing the genomic sequences and the secondary metabolites produced by a large number of actinomycete strains, researchers can link specific gene clusters to the production of this compound and its related compounds, the oasamycins. acs.orgnih.gov
Genome mining has proven to be a powerful tool for identifying novel this compound producers and their BGCs. For instance, a candidate BGC for this compound was identified from an in-house microbial genome database of Streptomyces nobilis JCM4274. researchgate.net Similarly, genome sequencing of Streptomyces flavofungini TRM90047, guided by anti-Mycobacterium tuberculosis bioassays and HSQC-TOCSY, led to the discovery of new anti-M. tb active desertomycins. researchgate.netresearchgate.net This "metabologenomics" approach, combining genomic data with mass spectrometry profiles, has been instrumental in elucidating secondary metabolism and pinpointing BGCs with the potential for chemical novelty. researchgate.net
Advances in omics platforms now permit the simultaneous analysis of thousands of molecules, offering insights that were previously unattainable. crownbio.com This high-throughput capability, combined with advanced data analytics and artificial intelligence, allows researchers to detect patterns and relationships within vast and complex datasets, overcoming the limitations of traditional, hypothesis-driven methods. crownbio.com For example, the entire 127-kb biosynthetic gene cluster for this compound was successfully cloned and expressed in a heterologous host, Streptomyces lividans TK23, based on information derived from genome mining. researchgate.net This not only confirmed the function of the gene cluster but also resulted in a significantly higher production yield of this compound A. researchgate.net
Furthermore, the integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological processes involved in this compound production. frontlinegenomics.com This systems biology perspective can uncover hidden pathways and relationships, paving the way for new research directions in the discovery and development of this compound-based therapeutics. crownbio.com
Novel Screening Platforms for Identifying Bioactive Desertomycins
The identification of new and bioactive desertomycins has been significantly enhanced by the development of innovative screening platforms that move beyond traditional cultivation and bioassay methods. These platforms often aim to elicit the production of otherwise silent biosynthetic gene clusters and more efficiently pinpoint novel antimicrobial compounds. mdpi.comnih.gov
One such innovative approach is the modified crowded plate technique (mCPT) . mdpi.comnih.govresearchgate.netnih.gov This method utilizes complex microbial interactions to induce the production of antimicrobial compounds from biosynthetic gene clusters that are not typically expressed under standard laboratory conditions. mdpi.comnih.gov The mCPT has been successfully used to isolate thousands of antibiotic-producing microbes, some of which exhibit activity against multidrug-resistant pathogens. mdpi.comnih.gov A key success of this technique was the identification of a new macrolactone metabolite, This compound H , which was discovered through a targeted approach that coupled mass spectrometry data with bioactivity assays. mdpi.comresearchgate.netnih.gov The simplicity and effectiveness of the mCPT make it a powerful tool for crowdsourcing antibiotic discovery efforts. mdpi.com
Another key strategy involves bioassay-guided identification and fractionation . This classic but continuously refined approach was instrumental in the discovery of This compound G . nih.govmdpi.com In this case, extracts from the marine actinomycete Streptomyces althioticus MSM3, isolated from the intertidal seaweed Ulva sp., showed strong antibiotic activity. nih.govmdpi.com Researchers then used semipreparative High-Performance Liquid Chromatography (HPLC) to separate the extract into fractions, identifying a single peak responsible for the bioactivity. nih.govmdpi.com This targeted isolation, combined with modern chemical dereplication approaches using LC-UV-MS and LC-HRMS, confirmed that the active compound was a novel, previously uncharacterized member of the this compound family. nih.govmdpi.com
The development of specialized culture media also plays a crucial role. For instance, the R5A medium was used to cultivate Streptomyces althioticus MSM3, leading to the successful production and subsequent discovery of this compound G. nih.govmdpi.com Similarly, the TYME medium, a nutrient-limiting formulation, was developed to enhance the effects of the mCPT, significantly increasing the ability to identify soil bacteria with antimicrobial properties. mdpi.com
Furthermore, advanced analytical techniques are being integrated into screening platforms. The use of HSQC-TOCSY fingerprints, in conjunction with genome mining, guided the isolation of two new 44-membered macrolides, this compound 44-1 and this compound 44-2, from S. flavofungini TRM90047. researchgate.net These compounds demonstrated activity against Mycobacterium tuberculosis. researchgate.net
These novel screening platforms, which combine ecological principles, advanced cultivation techniques, and sophisticated analytical methods, are proving essential in the ongoing search for new bioactive desertomycins to combat the growing threat of antimicrobial resistance. mdpi.comnih.govnih.gov
Development of New Derivations and Analogues for Enhanced Therapeutic Potential
The structural complexity of the this compound scaffold offers significant opportunities for the development of new derivatives and analogues with potentially enhanced therapeutic properties. Research in this area focuses on both the isolation of new, naturally occurring desertomycins and the semi-synthetic or biosynthetic modification of existing ones.
The discovery of new, naturally occurring desertomycins continues to expand the known chemical diversity of this family. For example, This compound G , isolated from the marine actinomycete Streptomyces althioticus MSM3, was identified as a new member of the family. nih.govresearchgate.net Notably, this compound G is the first in its family to demonstrate strong antibiotic activity against Mycobacterium tuberculosis, including clinical isolates resistant to other antibiotics. nih.govresearchgate.net It also exhibits cytotoxic activity against human breast and colon tumor cell lines, highlighting its potential as both an antibiotic and an antitumor agent. nih.govmdpi.comresearchgate.net
Another novel analogue, This compound H , was identified from Streptomyces sp. PAP62 using a modified crowded plate technique. mdpi.comresearchgate.netresearchgate.net This discovery showcases how novel screening methods can lead to the identification of previously unknown derivatives. Similarly, the investigation of Streptomyces sp. strain YIM 121038 led to the isolation of the known this compound A and a previously undescribed, inactive N-succinylated analogue, This compound X . nih.gov The inactivity of this compound X suggests that the primary amine group is crucial for the antibacterial activity of this compound A, and its modification can significantly alter the compound's bioactivity. nih.gov
The generation of novel analogues is not limited to natural discovery. The successful heterologous expression of the this compound biosynthetic gene cluster provides a platform for genetic engineering. researchgate.net Researchers have set the stage for the "genetic engineering of polyketide synthases of this compound A on a BAC clone... to produce novel this compound analogs." nii.ac.jp This involves techniques like "module editing" to modify the type I polyketide synthase (PKS) genes, which could lead to the creation of structurally diverse this compound derivatives. nii.ac.jp
Furthermore, understanding the biosynthetic pathway can inform the generation of new analogues. For instance, the identification of an amidinohydrolase, DstH, which catalyzes the final step in this compound A biosynthesis, presents an opportunity for biosynthetic engineering. uni-hannover.de Modifying or inhibiting such enzymes could lead to the accumulation of different intermediates or the creation of novel structures. The combination of discovering new natural analogues and applying biosynthetic engineering techniques holds significant promise for developing this compound derivatives with improved efficacy, better selectivity, and enhanced therapeutic potential. researchgate.netfrontiersin.org
Future Directions in Biosynthetic Pathway Engineering for Novel this compound Analogues and Improved Production Yields
The elucidation of the this compound biosynthetic pathway has opened up exciting avenues for biosynthetic engineering, with the primary goals of generating novel analogues and improving production yields. Future research in this area is poised to leverage a deeper understanding of the genetic and enzymatic machinery responsible for creating this complex macrolide.
A significant breakthrough has been the cloning and successful heterologous expression of the entire 127-kb this compound biosynthetic gene cluster in a more genetically tractable host, Streptomyces lividans TK23. researchgate.net This achievement not only confirmed the identity of the gene cluster but also resulted in an average production yield of over 130 mg/L, which is substantially higher than in the native producer. researchgate.net This robust heterologous production system serves as a powerful platform for future genetic manipulation. nii.ac.jp The high yields set the stage for the genetic engineering of the this compound polyketide synthases (PKSs) to create novel analogues. nii.ac.jp
One of the key future directions is the targeted modification of the PKS modules. The this compound backbone is assembled by a large, multi-modular type I PKS. nii.ac.jp By applying innovative techniques like "module editing," researchers can alter the specificity of individual domains within the PKS. nii.ac.jp For example, altering the acyltransferase (AT) domain specificity has been demonstrated as a viable method for incorporating different extender units into the polyketide chain, leading to structural diversification. researchgate.net This provides a powerful tool for the combinatorial biosynthesis of new polyketide structures.
Another promising target for engineering is the tailoring enzymes that modify the polyketide scaffold. A crucial discovery was the identification of the amidinohydrolase gene, dstH, which is responsible for the final de-amidination step in the conversion of this compound B (the guanidino form) to this compound A. researchgate.net Deletion of this gene in Streptomyces macronensis led to the accumulation of this compound B, demonstrating that manipulating these final biosynthetic steps can produce different analogues. researchgate.net This understanding can be harnessed to generate specific this compound family members by controlling the expression of such tailoring enzymes.
Furthermore, the discovery of an N-succinyltransferase, CsbC, in Streptomyces sp. YIM 121038, which is capable of inactivating this compound A by attaching a succinyl group, highlights another potential engineering strategy. nih.gov While this particular enzyme inactivates the antibiotic, understanding and engineering such acyltransferases could allow for the introduction of different acyl groups to the this compound core, potentially altering its bioactivity, solubility, or stability. nih.gov
Future efforts will likely focus on a multi-pronged approach:
Rational design of PKS modules to create a library of novel this compound backbones.
Characterization and engineering of tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases, and amidinohydrolases) to further diversify the scaffold.
These advanced biosynthetic engineering strategies hold the potential to unlock a vast chemical space of novel this compound analogues, leading to the development of new therapeutic agents with improved properties.
Q & A
Q. What methodologies are employed to isolate and structurally characterize desertomycin compounds from microbial sources?
this compound compounds are typically isolated using bioactivity-guided fractionation. Strains like Streptomyces flavofungini are cultured, and extracts are subjected to chromatographic techniques (e.g., reverse-phase HPLC) to separate bioactive fractions . Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy, including HSQC-TOCSY, to resolve complex cyclic lactone structures. For example, this compound A and its derivatives were identified using these methods, with molecular formulas confirmed via high-resolution mass spectrometry (HRMS) .
Q. What standardized assays are used to evaluate this compound’s antimycobacterial activity?
Antimycobacterial activity is assessed using in vitro models such as Mycobacterium tuberculosis (M.tb) growth inhibition assays. EC50 values are determined via dose-response curves. This compound A, 44-1, and 44-2 exhibited EC50 values of 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively, against M.tb . These assays require stringent controls, including reference antibiotics (e.g., isoniazid) and viability staining to minimize false positives.
Q. How are genomic mining approaches utilized to identify this compound biosynthetic gene clusters (BGCs)?
Genomic mining involves sequencing microbial genomes and using tools like antiSMASH to predict BGCs. For Streptomyces strains, genes encoding modular polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) are prioritized. This compound BGCs were linked to 44-carbon macrolactones through homology analysis of genes such as rpsL, Rplc, and ClpC1 .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s mechanism of action against M.tb?
Molecular docking simulations (e.g., AutoDock Vina) model interactions between this compound and target proteins like RpsL (ribosomal protein S12). Binding affinities (∆G values) and hydrogen-bonding patterns are analyzed to prioritize targets. For instance, this compound A showed strong binding to RpsL, suggesting ribosomal disruption as a potential mechanism . Experimental validation involves in vitro ribosomal inhibition assays and gene knockout studies.
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in EC50 values (e.g., this compound 44-2’s lower potency) may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:
Q. What experimental designs optimize this compound yield during microbial fermentation?
Yield optimization involves:
- Media engineering : Adjusting carbon/nitrogen sources (e.g., glycerol, ammonium sulfate).
- Precursor feeding : Adding methylmalonyl-CoA precursors to enhance polyketide elongation.
- Fermentation parameters : pH control (6.5–7.0), dissolved oxygen (>30%), and temperature (28–30°C) .
Methodological Challenges and Solutions
Q. How can researchers differentiate bioactive this compound analogs from inactive derivatives (e.g., this compound X)?
Inactive analogs like this compound X (N-succinylated) are identified via comparative NMR and MS/MS fragmentation. Bioactivity loss is confirmed through in vitro assays, while structural modifications are mapped using biosynthetic pathway analysis (e.g., acyltransferase knockout mutants) .
Q. What strategies validate the specificity of this compound’s interaction with ribosomal proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
